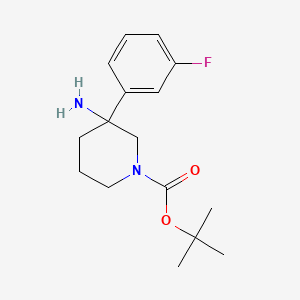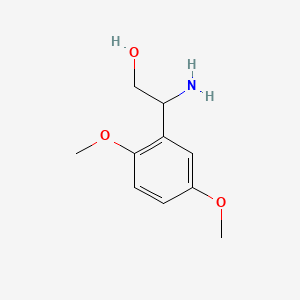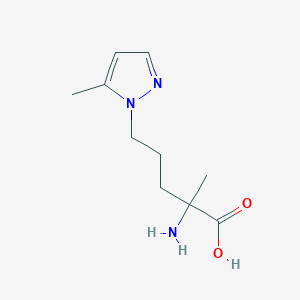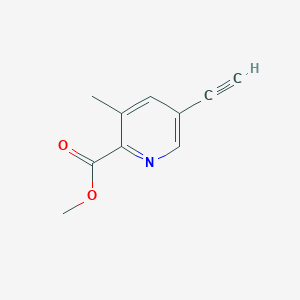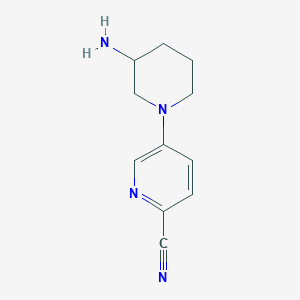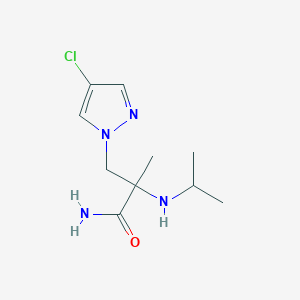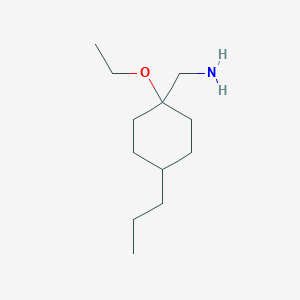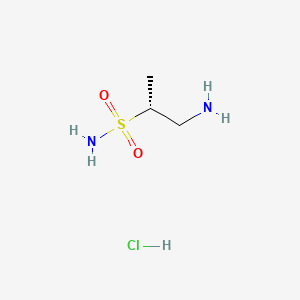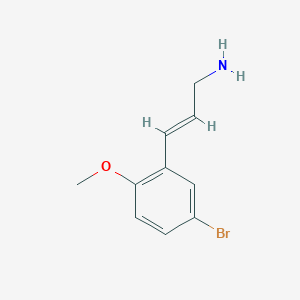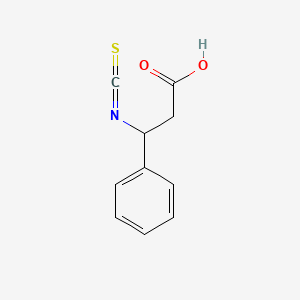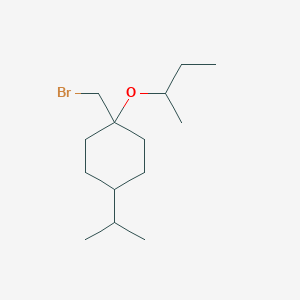
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is an organic compound that belongs to the class of cyclohexanes These compounds are characterized by a six-membered carbon ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(sec-butoxy)-4-isopropylcyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially altering their activity. The sec-butoxy and isopropyl groups may influence the compound’s hydrophobicity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-4-isopropylcyclohexane: Lacks the sec-butoxy group, which may result in different chemical properties and reactivity.
1-(Chloromethyl)-1-(sec-butoxy)-4-isopropylcyclohexane: Substitution of bromine with chlorine can affect the compound’s reactivity and stability.
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Replacement of the isopropyl group with a methyl group can alter the compound’s steric and electronic properties.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the sec-butoxy group may enhance its solubility in organic solvents, while the isopropyl group can influence its steric interactions.
Propriétés
Formule moléculaire |
C14H27BrO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-butan-2-yloxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-5-12(4)16-14(10-15)8-6-13(7-9-14)11(2)3/h11-13H,5-10H2,1-4H3 |
Clé InChI |
DJMKMEGYACILQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1(CCC(CC1)C(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



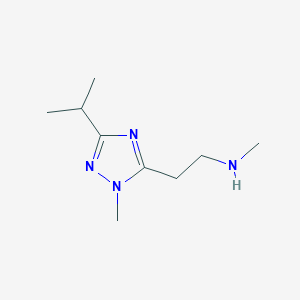
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
